molecular formula C19H17NO2 B11840405 2-Anilino-1-(6-methoxynaphthalen-2-yl)ethan-1-one CAS No. 62244-88-6

2-Anilino-1-(6-methoxynaphthalen-2-yl)ethan-1-one

Cat. No.: B11840405
CAS No.: 62244-88-6
M. Wt: 291.3 g/mol
InChI Key: QFVSJSBFMAHWRA-UHFFFAOYSA-N
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Description

2-Anilino-1-(6-methoxynaphthalen-2-yl)ethan-1-one is a naphthalene-derived ketone featuring a methoxy group at the 6-position of the naphthalene ring and an anilino (substituted aniline) group at the 2-position of the ethanone moiety. Its synthesis typically involves aldol condensation between 1-(6-methoxynaphthalen-2-yl)ethan-1-one and an appropriate aldehyde, followed by hydrazine treatment to form pyrazoline derivatives (e.g., DAZLN-55) . The compound’s moderate lipophilicity (predicted logP ~3.97) and solubility (logS ~−5.33) make it a candidate for further derivatization to optimize pharmacokinetic properties .

Properties

CAS No.

62244-88-6

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

2-anilino-1-(6-methoxynaphthalen-2-yl)ethanone

InChI

InChI=1S/C19H17NO2/c1-22-18-10-9-14-11-16(8-7-15(14)12-18)19(21)13-20-17-5-3-2-4-6-17/h2-12,20H,13H2,1H3

InChI Key

QFVSJSBFMAHWRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CNC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The Mannich reaction, a three-component condensation between an amine, aldehyde, and ketone, is the most atom-economical route to β-amino ketones. For the target compound, the reaction involves:

  • Amine : Aniline

  • Aldehyde : Formaldehyde (as paraformaldehyde)

  • Ketone : 1-(6-Methoxynaphthalen-2-yl)ethan-1-one

Under acidic catalysis, formaldehyde mediates the formation of an imine intermediate with aniline, which subsequently undergoes nucleophilic attack by the ketone’s enol tautomer. The reaction proceeds in a mixed ethanol-chloroform solvent system (1:1 v/v) with concentrated hydrochloric acid (0.5 mL per 20 mL solvent) at ambient temperatures (13–32°C). The product precipitates upon completion and is isolated via filtration or extraction, yielding 58–95% depending on substituent effects.

Optimized Reaction Conditions

Key parameters influencing yield and reaction efficiency include:

ParameterOptimal RangeImpact on Yield
Temperature20–25°CMaximizes enolization without side reactions
Catalyst (HCl)2.5–5% v/vAccelerates imine formation
Reaction Time12–18 hoursBalances completion and decomposition
Solvent PolarityEthanol-chloroformEnhances solubility of intermediates

Adapted from studies on analogous trifluoromethylaniline-derived β-amino ketones, these conditions ensure reproducible synthesis of the target compound. Substituting trifluoromethylaniline with aniline necessitates slight adjustments in stoichiometry to account for differences in nucleophilicity.

Alternative Synthetic Approaches

Reductive Amination

Reductive amination of 1-(6-methoxynaphthalen-2-yl)ethan-1-one with aniline and a reducing agent (e.g., sodium cyanoborohydride) represents a potential alternative. However, the absence of an α-hydrogen in the ketone precludes enamine formation, rendering this method nonviable for the target structure.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies on Mannich reactions highlight the superiority of polar aprotic solvents (e.g., chloroform) in stabilizing charged intermediates, while ethanol aids in solubilizing aniline. Catalytic systems such as Lewis acids (e.g., ZnCl2) or Brønsted acids (e.g., HCl) were evaluated, with HCl proving optimal due to its dual role in protonating the aldehyde and activating the ketone.

Temperature and Time Dependence

Reaction kinetics studies reveal that yields plateau beyond 18 hours, with prolonged durations leading to ketone degradation. Elevated temperatures (>30°C) exacerbate side reactions, including aldol condensation of the ketone.

Analytical Characterization

Spectroscopic Validation

Synthesized compounds are characterized via:

  • IR Spectroscopy : Stretching vibrations at 1705–1718 cm⁻¹ confirm the ketone carbonyl, while NH stretches appear at 3309–3345 cm⁻¹.

  • NMR Spectroscopy : ¹H NMR resonances at δ 2.7–3.0 ppm (m, CH2 groups), δ 3.85 ppm (s, OCH3), and δ 6.4–7.1 ppm (aromatic protons) align with expected structures.

  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions ([M+H]+ and [M+Na]+) with deviations <5 ppm.

Purity and Yield Assessment

Chromatographic techniques (TLC, HPLC) and melting point analyses ensure product homogeneity. Reported yields for analogous compounds range from 58% (electron-deficient aryl aldehydes) to 95% (electron-rich substituents) .

Chemical Reactions Analysis

Types of Reactions

1-(6-METHOXYNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy and phenylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-(6-METHOXYNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 1-(6-METHOXYNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membrane integrity. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key analogues include:

Compound Name Key Structural Features logP logS Biological Activity/Application Reference
2-Anilino-1-(6-methoxynaphthalen-2-yl)ethan-1-one 6-methoxy-naphthalene, anilino, ethanone ~3.97 ~−5.33 hSSB1 binding (DAZLN precursor)
DAZLN-55 Pyrazoline core, methoxynaphthalene 3.91 −5.41 Moderate hSSB1 affinity
DAZLN-56 Morpholino ethenone, methoxynaphthalene 3.20 −4.73 Improved solubility
2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone Diphenylethanone, methylanilino N/A N/A Charge-transfer properties
2-(2-Bromophenyl)-2-hydroxy-1-(6-methoxynaphthalen-2-yl)ethan-1-one Bromophenyl, hydroxyl, methoxynaphthalene N/A N/A Synthetic intermediate (benzoin condensation)

Key Observations:

  • Lipophilicity and Solubility: The parent compound exhibits moderate lipophilicity (logP ~3.97), comparable to DAZLN-55 (logP 3.91). The addition of a morpholino group in DAZLN-56 reduces logP to 3.20 and improves solubility (logS −4.73 vs. −5.33), highlighting the impact of polar substituents .
  • In contrast, bromophenyl-substituted derivatives (e.g., ) introduce electron-withdrawing effects, altering reactivity .

Crystallographic and Conformational Analysis

Few 1-arylanilinoethanone derivatives have been crystallographically characterized. The CSD lists only four analogues, emphasizing the need for further structural studies to elucidate packing interactions and conformational flexibility .

Biological Activity

2-Anilino-1-(6-methoxynaphthalen-2-yl)ethan-1-one is an organic compound notable for its unique structural features, including an aniline group and a methoxynaphthalene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anticancer, antibacterial, and anti-inflammatory properties.

  • Molecular Formula : C15H15NO2
  • Molecular Weight : Approximately 239.29 g/mol
  • Structure : The compound features a ketone functional group attached to a methoxynaphthalene structure, contributing to its reactivity and biological interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines.

Cell Line IC50 (µg/mL) Effect
HT-2995.34 ± 2.48Cytotoxicity observed
DH8215.0Mean % cell death: 59.2 ± 4.2

The presence of the amino group in the structure is believed to enhance its potency against cancer cells compared to simpler chalcone derivatives .

Antibacterial and Antifungal Activity

The compound has demonstrated notable antibacterial and antifungal activities against various pathogens:

Microbe Inhibition Diameter (mm) Concentration (µg/mL)
Escherichia coli ATCC 2592310.25 ± 0.13500
Staphylococcus aureus ATCC 259229.59 ± 0.16500
Candida albicans ATCC 102319.69 ± 0.02500

These results indicate that the compound's antibacterial activity is comparable to standard antibiotics like sulfamerazine .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been assessed through its inhibitory effects on the myeloperoxidase (MPO) enzyme, which plays a role in generating reactive oxygen species involved in inflammation:

Activity IC50 (µmol/L)
MPO Chlorinating Activity0.26 ± 0.04

This inhibition suggests that the compound may be beneficial in therapeutic contexts where inflammation is a concern .

Mechanistic Insights

Preliminary studies suggest that the biological activity of this compound may be attributed to its ability to interact with cellular pathways associated with apoptosis and inflammation. The unique combination of an aniline moiety and a naphthalene structure enhances its reactivity with biological targets.

Study on Cancer Cell Lines

In a study investigating the cytotoxic effects of various compounds on cancer cell lines, it was found that the presence of both the amino and ketone groups significantly increased cell death rates compared to simpler analogs.

Antimicrobial Efficacy Assessment

A series of antimicrobial tests revealed that this compound exhibited substantial inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for 2-Anilino-1-(6-methoxynaphthalen-2-yl)ethan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example, modified Nencki methods using glacial acetic acid and ZnCl₂ as catalysts under reflux conditions (60–80°C) are effective for introducing the methoxynaphthalene moiety . Reaction efficiency depends on:
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve intermediate stabilization.
  • Temperature control : Excessive heat may lead to demethylation of the methoxy group.
    A comparative table of synthetic approaches:
MethodCatalystSolventYield (%)Reference
Friedel-CraftsZnCl₂CH₃COOH65–75
CondensationKOHEthanol50–60

Q. How can X-ray crystallography and SHELX software be utilized for structural elucidation?

  • Methodological Answer : Single-crystal X-ray diffraction paired with SHELXL refinement resolves bond lengths, angles, and torsional conformations. Key steps:
  • Data collection : Use high-resolution (<1.0 Å) data to minimize errors in anisotropic displacement parameters .
  • Refinement : Apply SHELXL’s restraints for disordered methoxy or anilino groups.
  • Validation : Cross-verify with WinGX/ORTEP for molecular geometry and packing analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers) or crystal packing forces. To reconcile
  • Dynamic NMR : Probe temperature-dependent shifts to identify conformational exchange .
  • Computational DFT : Compare optimized gas-phase structures (B3LYP/6-31G*) with XRD results to isolate packing effects .
  • Complementary techniques : Use IR/Raman spectroscopy to validate hydrogen-bonding interactions observed in XRD .

Q. How does the methoxy group influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The methoxy group acts as an electron-donating substituent, altering the naphthalene ring’s electron density. Experimental approaches:
  • Cyclic voltammetry : Measure oxidation potentials to quantify electron-donating strength (e.g., ΔE ~ 0.3 V vs. unsubstituted analogs) .
  • Hammett studies : Correlate substituent effects with reaction rates in nucleophilic acyl substitutions.
  • DFT calculations : Map HOMO/LUMO distributions to predict sites for electrophilic attack .

Q. What mechanistic insights explain the compound’s biological activity in kinase inhibition assays?

  • Methodological Answer : Hypothesized mechanisms include competitive ATP-binding site inhibition or allosteric modulation. Validation steps:
  • Docking simulations : Use AutoDock Vina to predict binding poses in kinase domains (e.g., CDK2 or EGFR) .
  • Kinetic assays : Perform Lineweaver-Burk plots to distinguish inhibition modalities.
  • SAR studies : Compare IC₅₀ values of analogs (see table below) :
AnalogTarget KinaseIC₅₀ (µM)
2-Anilino derivative (target)CDK20.85
4-Fluorophenyl analogEGFR1.2
Morpholine-substituted variantPI3Kγ2.7

Methodological Considerations for Data Reproducibility

Q. How can researchers optimize crystallization conditions for reproducible XRD analysis?

  • Methodological Answer : Screen solvents (e.g., DCM/hexane mixtures) and employ vapor diffusion techniques. Critical factors:
  • Supersaturation : Adjust cooling rates (0.1–0.5°C/hr) to avoid amorphous precipitates .
  • Additives : Use trace ethanol (<5%) to stabilize π-π stacking in the crystal lattice .

Q. What computational tools predict metabolic stability of this compound?

  • Methodological Answer : Combine QSAR models (e.g., SwissADME) with molecular dynamics (MD) simulations:
  • Metabolite prediction : CYP450 isoform specificity (e.g., CYP3A4-mediated demethylation) .
  • Half-life estimation : Use GastroPlus™ to model hepatic clearance based on logP (≈2.8) and plasma protein binding .

Data Contradiction Analysis

Q. Why do cytotoxicity assays show variability across cell lines for this compound?

  • Methodological Answer : Variability may stem from differential expression of efflux pumps (e.g., P-gp) or metabolic enzymes. Mitigation strategies:
  • Co-administration studies : Use verapamil (P-gp inhibitor) to assess efflux impact .
  • Cell-line validation : Prioritize lines with low CYP activity (e.g., HepG2 vs. HEK293) .

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